molecular formula C7H5ClN2O2S B13086849 (5-Cyanopyridin-3-yl)methanesulfonyl chloride

(5-Cyanopyridin-3-yl)methanesulfonyl chloride

Cat. No.: B13086849
M. Wt: 216.65 g/mol
InChI Key: ZDPUALIWVAZTAY-UHFFFAOYSA-N
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Description

(5-Cyanopyridin-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O2S It is a derivative of pyridine, featuring a cyano group at the 5-position and a methanesulfonyl chloride group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyanopyridin-3-yl)methanesulfonyl chloride typically involves the reaction of 5-cyanopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (5-Cyanopyridin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran, with bases such as triethylamine or pyridine.

    Hydrolysis: Conducted in aqueous or mixed aqueous-organic solvents, often under acidic or basic conditions.

    Reduction: Performed in anhydrous solvents under inert atmosphere conditions to prevent oxidation.

Major Products:

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Aminopyridine Derivatives: Formed from the reduction of the cyano group.

Scientific Research Applications

(5-Cyanopyridin-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized pyridine derivatives.

    Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates for agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (5-Cyanopyridin-3-yl)methanesulfonyl chloride is primarily related to its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The cyano group can also participate in reactions, such as reduction to an amine, which can further interact with biological targets.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or modify the activity of enzymes by reacting with nucleophilic residues in the active site.

    Receptors: It can modulate receptor activity by forming covalent bonds with nucleophilic amino acids in the receptor binding site.

Comparison with Similar Compounds

(5-Cyanopyridin-3-yl)methanesulfonyl chloride can be compared with other sulfonyl chloride derivatives and cyano-substituted pyridines:

    Similar Compounds:

Uniqueness:

  • The specific positioning of the cyano and sulfonyl chloride groups in this compound provides unique reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

(5-cyanopyridin-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)5-7-1-6(2-9)3-10-4-7/h1,3-4H,5H2

InChI Key

ZDPUALIWVAZTAY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C#N)CS(=O)(=O)Cl

Origin of Product

United States

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